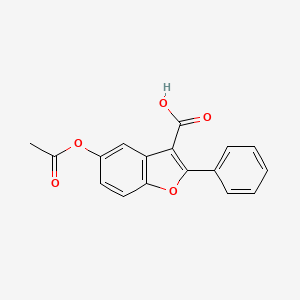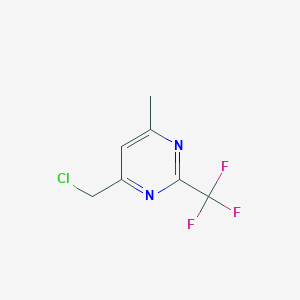
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features a combination of furan, piperazine, and oxalamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the furan-2-yl group. This can be achieved through nucleophilic substitution reactions under basic conditions.
-
Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
-
Final Coupling: : The final step involves coupling the oxalamide intermediate with 4-methylbenzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
-
Reduction: : The nitro groups, if present, can be reduced to amines using hydrogenation over palladium on carbon (Pd/C) or using reducing agents like sodium borohydride (NaBH4).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Pd/C, NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan epoxides, while reduction of nitro groups results in the corresponding amines.
科学的研究の応用
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperazine moiety, which is known to interact with neurotransmitter receptors.
-
Biological Studies: : It is used in studies to understand the interaction of complex organic molecules with biological systems, including binding studies with proteins and enzymes.
-
Chemical Biology: : The compound serves as a probe to study the mechanisms of action of various biological pathways, helping to elucidate the role of specific molecular interactions in cellular processes.
-
Industrial Applications:
作用機序
The mechanism of action of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This can lead to changes in neuronal signaling pathways, which may be beneficial in treating neurological disorders.
類似化合物との比較
Similar Compounds
- N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-benzyl)oxalamide
- N1-(2-(furan-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
Uniqueness
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This structural variation can result in different pharmacological profiles compared to similar compounds, making it a valuable candidate for further research and development.
特性
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-20-5-7-21(8-6-20)18-28-26(32)27(33)29-19-24(25-4-3-17-35-25)31-15-13-30(14-16-31)22-9-11-23(34-2)12-10-22/h3-12,17,24H,13-16,18-19H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCRCCDKABAEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)




![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone](/img/structure/B3003797.png)
![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)


![4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)


